2,2,2-Trichloroethanethioamide

Description

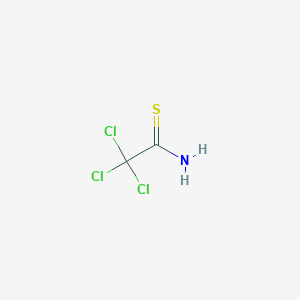

Structure

3D Structure

Properties

CAS No. |

73392-38-8 |

|---|---|

Molecular Formula |

C2H2Cl3NS |

Molecular Weight |

178.5 g/mol |

IUPAC Name |

2,2,2-trichloroethanethioamide |

InChI |

InChI=1S/C2H2Cl3NS/c3-2(4,5)1(6)7/h(H2,6,7) |

InChI Key |

SWJJBVJVRZLHBW-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(C(Cl)(Cl)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,2 Trichloroethanethioamide

Contemporary Approaches to Thioamide Synthesis for CCl3-Substituted Systems

Thionation Reagents and Mechanistic Insights for 2,2,2-Trichloroacetamides

The most direct and established method for the synthesis of thioamides is the thionation of the corresponding amide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. For a substrate like 2,2,2-trichloroacetamide (B3429180), which is activated by the electron-withdrawing trichloromethyl group, several thionating reagents can be employed. The two most prominent reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides. nih.govwikipedia.orgorganic-chemistry.orgmdpi.com The reaction mechanism is believed to proceed through the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate. This intermediate then reacts with the carbonyl group of the amide to form a transient four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a thermodynamically stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct. mdpi.com Generally, amides react faster than esters, which suggests that 2,2,2-trichloroacetamide would be a suitable substrate. organic-chemistry.org

Phosphorus pentasulfide (P₄S₁₀) is another classical and powerful thionating agent. scispace.comnih.govacs.org It is often used in higher boiling point solvents like pyridine (B92270) or toluene. The reactivity of P₄S₁₀ is generally higher than that of Lawesson's reagent, but it can sometimes lead to lower yields or side reactions if not carefully controlled. The mechanism of thionation with P₄S₁₀ is thought to be similar in principle to that of Lawesson's reagent, involving nucleophilic attack of the carbonyl oxygen onto the phosphorus atom, followed by a series of steps leading to the thioamide. For substrates like 2,2,2-trichloroacetamide, the electron-withdrawing nature of the CCl₃ group enhances the electrophilicity of the carbonyl carbon, potentially facilitating the thionation process.

A comparison of these two common thionating reagents is presented in the table below.

| Thionating Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or xylene, reflux | Mild, high yields for many substrates, fewer side reactions. organic-chemistry.org | Byproducts can be difficult to remove, relatively expensive. |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, toluene, or xylene, reflux | Powerful thionating agent, readily available, less expensive. scispace.com | Can require harsh conditions, may lead to decomposition of sensitive substrates, byproduct removal can be challenging. |

Direct Synthesis Routes from Trichloroacetonitrile (B146778) Precursors

An alternative and attractive route to 2,2,2-Trichloroethanethioamide involves the direct conversion of 2,2,2-trichloroacetonitrile. This approach circumvents the need to first synthesize and then thionate the corresponding amide. Trichloroacetonitrile is a highly reactive precursor, primarily due to the strong electron-withdrawing effect of the trichloromethyl group, which activates the nitrile functionality towards nucleophilic addition. wikipedia.org

The synthesis of thioamides from nitriles is a well-established transformation, typically achieved by the addition of hydrogen sulfide (B99878) (H₂S) or its salts, such as sodium hydrosulfide (B80085) (NaSH), often in the presence of a base catalyst like triethylamine (B128534) or pyridine. organic-chemistry.org The reaction proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon atom of the nitrile group. The resulting intermediate undergoes protonation to yield the thioamide.

For the synthesis of this compound, the reaction would involve the treatment of trichloroacetonitrile with a suitable sulfur nucleophile. Given the high reactivity of trichloroacetonitrile, this reaction is expected to proceed under relatively mild conditions. The use of NaSH in a polar aprotic solvent such as acetonitrile (B52724) could be a viable method. chegg.com

The general scheme for this synthetic approach is as follows: CCl₃CN + H₂S (or NaSH) → CCl₃CSNH₂

This direct route from the nitrile offers advantages in terms of atom economy and potentially simpler purification procedures compared to the thionation of the amide.

Alternative Synthetic Pathways for this compound Formation

Beyond the classical thionation of amides and direct synthesis from nitriles, several other methodologies for thioamide synthesis have been developed, which could potentially be adapted for the preparation of this compound. mdpi.com

One such method is the Willgerodt-Kindler reaction , which traditionally involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine to form a thioamide. chemrxiv.org While the classical conditions are not directly applicable to the synthesis of this compound, modified procedures that utilize different starting materials have been reported.

More recent developments have focused on the use of elemental sulfur in combination with various reagents to effect thioamidation. nih.gov For instance, reactions involving amines, elemental sulfur, and a suitable coupling partner have been shown to produce thioamides. These methods often offer the advantage of using an inexpensive and readily available sulfur source.

Decarboxylative approaches have also emerged as a novel strategy for thioamide synthesis. These methods typically involve the reaction of a carboxylic acid with an amine and a sulfur source, proceeding through a decarboxylative coupling mechanism. mdpi.com

While these alternative pathways have not been specifically reported for the synthesis of this compound, they represent the forefront of thioamide synthesis and offer potential avenues for future research and development in this area.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for chemical transformations. The synthesis of thioamides is no exception, with a growing number of reports on transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Thioamidation Research

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds and the synthesis of thioamides under mild conditions. Several metals, including copper and rhodium, have been shown to be effective in catalyzing thioamidation reactions.

Copper-catalyzed methods have been developed for the coupling of thiols with various partners to form C-S bonds. nih.govuu.nlrsc.org While direct thioamidation of amides using copper catalysis is less common, related transformations, such as the coupling of thioamides with other molecules, have been reported. nih.gov The application of copper catalysis to the synthesis of this compound could potentially involve the coupling of a trichloroacetyl-derived precursor with a sulfur source.

Rhodium-catalyzed reactions have also been explored for the synthesis and modification of amides and thioamides. organic-chemistry.orgnih.govnih.gov For example, rhodium complexes have been used to catalyze the reduction of amides and the hydrothiolation of alkenes. While direct rhodium-catalyzed thioamidation of amides is not a standard method, the development of such a process could offer advantages in terms of efficiency and selectivity.

The table below summarizes some of the transition metals that have been investigated for thioamide synthesis and related reactions.

| Metal Catalyst | Type of Reaction | Potential Application for CCl₃CSNH₂ Synthesis |

| Copper (Cu) | C-S bond formation, coupling of thioamides. nih.govuu.nlrsc.orgnih.gov | Catalytic coupling of a trichloroacetyl precursor with a sulfur source. |

| Rhodium (Rh) | Amide reduction, hydrothiolation. organic-chemistry.orgnih.govnih.gov | Development of a direct catalytic thioamidation of 2,2,2-trichloroacetamide. |

Organocatalytic Strategies for this compound Synthesis

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. In the context of thioamide synthesis, several organocatalytic approaches have been investigated.

Phosphine-catalyzed reactions have been utilized for the synthesis of sulfur-containing heterocycles from thioamides, demonstrating the ability of phosphines to activate thioamides. nih.gov This suggests that phosphine (B1218219) catalysis could potentially be applied to the direct thionation of amides, although this is not a widely reported method.

Cinchona alkaloid-derived organocatalysts have been employed in a variety of asymmetric transformations. Thioamide-substituted cinchona alkaloids have been developed and used as efficient catalysts in asymmetric decarboxylative reactions, highlighting the unique properties of the thioamide moiety in an organocatalytic context. researchgate.net While not a direct synthesis of thioamides, this research demonstrates the growing interest in incorporating thioamides into organocatalyst design.

The development of a direct organocatalytic method for the thionation of 2,2,2-trichloroacetamide would represent a significant advancement in the green synthesis of this compound. Such a method would likely involve the activation of the amide by a Lewis basic organocatalyst, followed by reaction with a suitable sulfur source.

Optimization of Reaction Parameters and Yield Enhancement Research

The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters.

Kinetic Studies of this compound Formation

For the reaction of trichloroacetonitrile with a sulfide source, the rate of reaction is expected to be significantly influenced by:

Concentration of Reactants: Higher concentrations of both the nitrile and the sulfur source would generally lead to a faster reaction rate, assuming a bimolecular reaction mechanism.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate. However, excessively high temperatures could lead to decomposition of the starting material or the product. In microwave-assisted synthesis, the ability to rapidly achieve and precisely control the temperature is a key advantage. thieme-connect.com

Solvent Polarity: The choice of solvent can influence the solubility of the reactants and stabilize the transition state. For reactions involving ionic species like sulfide, a polar solvent like methanol (B129727) is often beneficial. thieme-connect.com

Nature of the Sulfur Reagent: The nucleophilicity of the sulfur source is a critical factor. Reagents that provide a high concentration of the hydrosulfide ion (SH⁻) are generally effective.

A proposed general mechanism for the formation of a thioamide from a nitrile involves the nucleophilic addition of the hydrosulfide ion to the nitrile, followed by protonation to yield the thioamide. The electron-withdrawing trichloromethyl group in trichloroacetonitrile would make the nitrile carbon highly susceptible to this initial nucleophilic attack, likely leading to a fast reaction. wikipedia.org

Stereochemical Control in Derivatization Processes

Once this compound is synthesized, it can be used as a building block for more complex molecules. In such derivatization processes, controlling the stereochemistry can be crucial, particularly if the target molecules have biological activity.

While specific studies on the stereochemical control of this compound derivatization are not available, general principles of stereocontrol in reactions of thioamides can be applied. For instance, the thioamide group can influence the stereochemical outcome of reactions at adjacent chiral centers.

One area where stereocontrol is important is in the synthesis of chiral thioamides, which can then be used in asymmetric synthesis. For example, axially chiral N-aryl thioamides have been utilized to control the stereochemistry of the thio-Claisen rearrangement, leading to the formation of γ-unsaturated thioamides with high diastereoselectivity. epa.gov This demonstrates that the thioamide functionality can be a valuable tool for inducing chirality.

Furthermore, in the context of peptide synthesis, the stereochemical integrity of amino acids must be maintained during the formation of thioamide bonds. Methods have been developed for the stereocontrolled synthesis of peptide thioesters, which are important intermediates in the synthesis of thiopeptides. nih.govacs.org These methods often involve careful selection of coupling reagents and reaction conditions to prevent racemization.

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity for subsequent research applications. The choice of purification method depends on the physical properties of the thioamide and the impurities present.

Crystallization: If this compound is a solid at room temperature, recrystallization is often the most effective method for purification. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A good recrystallization solvent is one in which the thioamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Chromatography: For liquid thioamides or when crystallization is not effective, column chromatography is a common purification technique. Silica gel is a frequently used stationary phase, and the mobile phase (eluent) is a solvent or a mixture of solvents chosen to achieve good separation of the desired product from impurities. The polarity of the eluent is a critical parameter that needs to be optimized. For thioamides synthesized using Lawesson's reagent, a specialized workup procedure involving treatment with ethylene (B1197577) glycol can simplify purification by decomposing phosphorus-containing byproducts, potentially avoiding the need for chromatography. nih.gov

Solvent Extraction: In many synthetic procedures, a preliminary purification is achieved through liquid-liquid extraction. For instance, in the microwave-assisted synthesis of thioamides from nitriles, the reaction mixture is typically partitioned between an organic solvent and water. thieme-connect.com This allows for the separation of the organic product from inorganic salts and other water-soluble impurities.

The general work-up and purification steps for thioamides synthesized from nitriles are summarized in the interactive table below.

Table 2: General Isolation and Purification Protocol for Thioamides from Nitrile Synthesis

| Step | Technique | Purpose | Key Considerations |

| 1. Quenching/Partitioning | Liquid-Liquid Extraction | To separate the crude product from the reaction medium and water-soluble byproducts. | Choice of immiscible organic and aqueous phases. The pH of the aqueous phase may be adjusted to optimize separation. |

| 2. Washing | Liquid-Liquid Extraction | To remove residual reagents and byproducts. | Washing with brine (saturated NaCl solution) is common to reduce the water content in the organic phase. |

| 3. Drying | Chemical Drying | To remove dissolved water from the organic phase. | Anhydrous drying agents like sodium sulfate (B86663) or magnesium sulfate are typically used. |

| 4. Concentration | Rotary Evaporation | To remove the solvent and isolate the crude product. | The temperature should be kept low to avoid decomposition of the product. |

| 5. Final Purification | Crystallization or Chromatography | To obtain the pure thioamide. | The choice of method depends on the physical state and purity of the crude product. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,2,2 Trichloroethanethioamide

Nucleophilic Additions and Substitutions at the Thiocarbonyl Group

The thiocarbonyl group in 2,2,2-trichloroethanethioamide is a key site for nucleophilic attack due to the polarization of the carbon-sulfur double bond. The electron-withdrawing nature of the trichloromethyl group is expected to enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to reactions with various nucleophiles.

Research into Reactions with Amine Nucleophiles and Imine Formation

Detailed research findings on the reaction of this compound with amine nucleophiles are not extensively documented in publicly available scientific literature. However, based on the general reactivity of thioamides, the reaction with primary amines would be expected to proceed via a nucleophilic addition to the thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide (B99878) would lead to the formation of an N-substituted imine. The reaction is typically catalyzed by acid, which protonates the sulfur atom, further increasing the electrophilicity of the thiocarbonyl carbon. masterorganicchemistry.com

The general mechanism for imine formation from a thioamide and a primary amine is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic thiocarbonyl carbon of this compound.

Tetrahedral Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the sulfur atom.

Elimination of Hydrogen Sulfide: The intermediate then collapses with the elimination of a molecule of hydrogen sulfide (H₂S) to form the corresponding imine.

Factors such as the basicity and steric hindrance of the amine nucleophile, as well as the reaction conditions (temperature, solvent, and catalyst), would be expected to influence the rate and outcome of the reaction.

Exploration of Reactions with Hydroxyl and Alkoxyl Nucleophiles

Specific studies detailing the reactions of this compound with hydroxyl (water) and alkoxyl (alcohols, alkoxides) nucleophiles are scarce in the available literature. Generally, the reaction of thioamides with water or alcohols is sluggish compared to their amide counterparts. However, under forcing conditions or with acid or base catalysis, hydrolysis or alcoholysis can occur.

With hydroxyl nucleophiles (e.g., in aqueous acid or base), this compound would be expected to hydrolyze to the corresponding carboxylic acid (2,2,2-trichloroacetic acid) and hydrogen sulfide.

With alkoxyl nucleophiles, such as alkoxides, a nucleophilic substitution at the thiocarbonyl carbon could potentially lead to the formation of a thionoester. The alkoxide would attack the thiocarbonyl carbon, and subsequent elimination of the amide group as an anion would yield the thionoester. The reactivity would be dependent on the strength of the alkoxide nucleophile. libretexts.orgpressbooks.publibretexts.org

Mechanistic Investigations of Thioamide-Enolate Chemistry

There is a lack of specific mechanistic investigations into the thioamide-enolate chemistry of this compound. In general, thioamides can form thioamide-enolates (or thioenolates) by deprotonation of the α-carbon, similar to ketones and esters. bham.ac.uklibretexts.orgyoutube.com However, the acidity of the α-protons in this compound would be significantly influenced by the electron-withdrawing trichloromethyl group.

The formation of a thioenolate from this compound would require a strong, non-nucleophilic base to deprotonate the α-carbon. Once formed, this thioenolate would be a powerful nucleophile, capable of reacting with various electrophiles at either the carbon or the sulfur atom, leading to C-alkylation/acylation or S-alkylation/acylation products, respectively. The regioselectivity of such reactions would depend on the nature of the electrophile and the reaction conditions.

Electrophilic Activations and Subsequent Transformations

The nitrogen and sulfur atoms of the thioamide group in this compound possess lone pairs of electrons, making them potential sites for electrophilic attack.

Research on Alkylation and Acylation Reactions of Nitrogen and Sulfur Atoms

While specific studies on this compound are limited, the general reactivity of thioamides suggests that both N- and S-alkylation and acylation are possible.

Alkylation: Alkylation can occur at either the nitrogen or the sulfur atom. S-alkylation is often favored under neutral or acidic conditions, leading to the formation of a thioimidate salt. This reaction essentially "activates" the thioamide, making the carbon atom more susceptible to nucleophilic attack. N-alkylation is more likely to occur under basic conditions, where the nitrogen is deprotonated to form a more nucleophilic amide anion.

Acylation: Similar to alkylation, acylation can occur at both nitrogen and sulfur. N-acylation would lead to the formation of an N-acylthioamide, while S-acylation would produce a thioacyl-isothioamide. The site of acylation is influenced by the reaction conditions and the nature of the acylating agent.

Halogenation Studies and Reactive Intermediate Characterization

Given the structure of this compound, which lacks α-protons, halogenation would likely occur at the sulfur atom. The reaction with a halogen (X₂) could lead to the formation of a reactive S-halo intermediate. This intermediate could then undergo further reactions, such as nucleophilic substitution at the sulfur or elimination reactions. The characterization of such reactive intermediates would require specialized spectroscopic techniques under controlled conditions.

Cyclization Reactions Involving the Thiocarbonyl and Trichloroethyl Moieties

The structure of this compound, featuring a nucleophilic thioamide group and an electrophilic trichloroethyl group, suggests the potential for intramolecular cyclization reactions, although specific studies on this molecule are not prevalent. The most probable cyclization pathway would be analogous to the well-established Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.comyoutube.comresearchgate.net This reaction typically involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. chemhelpasap.comsynarchive.comresearchgate.net

In the case of this compound, an intramolecular variant could be envisioned. The reaction would likely proceed via the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking one of the carbon atoms of the trichloroethyl group.

Ring Closure: This is followed by an intramolecular attack by the nitrogen atom onto the carbonyl carbon (or its equivalent in the thioamide structure), leading to the formation of a five-membered ring. youtube.com

Elimination: Subsequent loss of hydrogen chloride (HCl) and water would result in the formation of a substituted thiazoline or thiazole derivative.

Thiazolines and their derivatives are significant heterocyclic compounds frequently found in bioactive natural products and pharmaceuticals. acs.org The synthesis of these structures is often achieved through the condensation of cysteamine with nitriles or esters, or by reacting thioamides with alkenes that have been treated with bromine. acs.orgrsc.org The intramolecular cyclization of this compound represents a plausible, direct route to functionalized thiazole systems. organic-chemistry.org

Redox Chemistry of this compound

The redox chemistry of this compound involves the oxidation and reduction of its thioamide functional group.

The sulfur atom in the thioamide group of this compound is susceptible to oxidation. The oxidation of thioamides can lead to a variety of products, including sulfoxides, sulfones, or disulfides, depending on the oxidant and reaction conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Common oxidizing agents used for the conversion of sulfides and related compounds to sulfoxides include:

Hydrogen peroxide (H₂O₂)

Urea-hydrogen peroxide (UHP) organic-chemistry.org

Dimethyl sulfoxide (B87167) (DMSO), often activated by acids like HCl researchgate.netorganic-chemistry.org

tert-Butyl hydroperoxide organic-chemistry.org

The primary challenge in the oxidation of thioamides is to control the reaction to selectively form the sulfoxide without over-oxidation to the corresponding sulfone. organic-chemistry.org The mechanism generally involves the electrophilic attack of the oxidant on the sulfur atom. nih.gov For instance, when using the DMSO-HCl system, brief heating can lead to oxidative dimerization, forming 1,2,4-thiadiazoles or bis(hetaryl) disulfides from primary and cyclic thioamides, respectively. researchgate.net

Interactive Table: Oxidizing Agents for Thioamide Transformations

| Oxidizing Agent | Typical Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry must be controlled to avoid over-oxidation. organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide, Sulfone | A stable, solid-state oxidant. organic-chemistry.org |

| DMSO-HCl System | Disulfides, 1,2,4-Thiadiazoles | Effective for oxidative dimerization of thioamides. researchgate.net |

| tert-Butyl Hydroperoxide | Sulfoxide | Often used in combination with a catalyst. organic-chemistry.org |

The reduction of the thioamide group in this compound is expected to yield the corresponding amine, 2,2,2-trichloroethanamine. The reduction of amides and thioamides to amines is a fundamental transformation in organic synthesis. masterorganicchemistry.comorganic-chemistry.org

Strong reducing agents are typically required for this conversion. A common and effective reagent is Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The mechanism involves the addition of a hydride ion to the thio-carbonyl carbon, followed by elimination and a second hydride addition to the resulting iminium-type intermediate.

Other reagents and methods for the reduction of amides and thioamides include:

Samarium(II) iodide (SmI₂) with D₂O: This system can be used for the chemoselective reductive deuteration of thioamides to produce α,α-dideuterio amines. organic-chemistry.org

Borane complexes (e.g., 4-Dimethylaminopyridine-BH₃): These can promote the desulfurizative reduction of thioamides to access amines. organic-chemistry.org

Sodium borohydride (NaBH₄): Often used after activating the amide/thioamide with an agent like triflic anhydride. organic-chemistry.org

Borohydride and cyanoborohydride: These can reduce thioimonium salts, which can be formed from thioamides, providing a route to amines. acs.org

The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. The trichloroethyl group might also be susceptible to reduction under certain conditions, potentially leading to a mixture of products.

Coordination Chemistry and Metal Ligand Interactions

Thioamides are versatile ligands in coordination chemistry due to the presence of both nitrogen and sulfur donor atoms. researchgate.netnih.gov They can coordinate to metal ions in various modes, including monodentate, bidentate (chelating), or bridging fashions. researchgate.net The affinity of the soft sulfur atom for certain metals makes thioamides particularly interesting ligands for transition metals. nih.gov

As a ligand, this compound can act as an N,S-bidentate ligand, forming stable chelate rings with transition metal ions. The coordination chemistry of thioamides has been explored with a range of transition metals, including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and platinum group metals. researchgate.netacs.org

The coordination can occur through the sulfur atom and the nitrogen atom of the thioamide group. researchgate.net The specific coordination mode can be influenced by the tautomeric form of the thioamide (thionic vs. thiol form), which in turn can be affected by pH and substituents. ucj.org.ua The thionic form typically promotes the formation of octahedral complexes, while the thiol form can lead to square-planar geometries in complexes of Cu(II) and Ni(II). ucj.org.ua Thioamide-based pincer ligands have also been developed, showcasing their ability to form highly stable, tridentate complexes. researchgate.netacs.org

Metal-thioamide complexes are typically characterized using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of ligand binding to the metal center. researchgate.net

UV-Vis Spectroscopy: Electronic transitions within the complex provide information about its geometry. For example, specific transitions can be characteristic of octahedral or square-planar configurations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the ligand and its conformation upon complexation.

X-ray Crystallography: Offers definitive structural information, confirming the coordination mode of the ligand and the geometry of the metal center. researchgate.net

Magnetic Susceptibility Measurements: Helps to determine the electronic configuration and geometry of the metal ion in the complex (e.g., distinguishing between paramagnetic and diamagnetic complexes). researchgate.net

The stability of transition metal complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand (chelation effect), and the crystal field stabilization energy (CFSE). mdpi.com Thioamides, particularly when acting as chelating ligands, form stable complexes with transition metals. mdpi.comnih.gov The stability of these complexes can also be studied by monitoring their behavior over time using techniques like UV-visible and ESI-mass spectrometry. researchgate.net

Interactive Table: Characterization of Metal-Thioamide Complexes

| Technique | Information Obtained | Reference Example |

| IR Spectroscopy | Evidence of N and S atom coordination | Shift in ν(N-H) and ν(C=S) bands upon complexation. researchgate.net |

| UV-Vis Spectroscopy | Geometry of the metal center | d-d transitions indicating octahedral or square-planar geometry. researchgate.net |

| X-ray Crystallography | Definitive molecular structure | Confirms coordination mode and bond lengths/angles. researchgate.net |

| Magnetic Susceptibility | Electronic state and geometry | Differentiates between high-spin/low-spin and geometries like octahedral vs. square-planar. researchgate.net |

Computational and Theoretical Investigations of 2,2,2 Trichloroethanethioamide

Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the electronic landscape, bonding characteristics, and potential energy surfaces of molecules like 2,2,2-Trichloroethanethioamide.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP, are employed to determine the optimized ground-state geometry and electronic structure. conicet.gov.arclockss.org These calculations provide crucial data on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thioamide Structure Note: This data is representative of typical values for thioamide-containing molecules and is for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.5 D | Measures overall polarity |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for analyzing molecular structure and bonding without reliance on empirical parameters. nih.gov For this compound, ab initio calculations would offer a detailed description of the covalent bonds, including the partial double-bond character of the C-N bond in the thioamide group due to resonance, and the nature of the C=S double bond.

Natural Bond Orbital (NBO) analysis, a common component of these calculations, reveals hyperconjugative interactions and charge delocalization within the molecule. conicet.gov.arnih.gov For instance, interactions between the lone pair orbitals of the sulfur and nitrogen atoms and the antibonding orbitals (σ* or π*) of adjacent groups contribute to the molecule's stability. nih.gov The strong electron-withdrawing effect of the three chlorine atoms would polarize the C-C bond and influence the electron density across the entire thioamide framework.

A crucial application of computational chemistry is the prediction of spectroscopic data, which serves to validate the theoretical models against experimental results. DFT calculations are highly effective at predicting vibrational frequencies (Infrared and Raman spectra). conicet.gov.arnih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This spectrum is then compared with experimental data, and a scaling factor is often applied to improve the correlation. nih.gov

This comparison allows for the confident assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the N-H stretching, C=S stretching, and C-Cl stretching frequencies. mdpi.com Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, further confirming the molecule's computed structure. The accuracy of these predictions provides strong evidence for the validity of the chosen computational method and the resulting geometric and electronic structures. mdpi.com

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies for Key Thioamide Modes Note: This table illustrates the typical validation process for computational models. Experimental values are generalized for the functional groups.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Example Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3450 |

| C=S Stretch | 800 - 1250 | 980 |

| C-N Stretch | 1250 - 1350 | 1310 |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural and mechanistic analysis of organic molecules like 2,2,2-Trichloroethanethioamide. nih.gov It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the unambiguous identification of molecular structures and the observation of changes during chemical reactions. docbrown.infodocbrown.info The chemical shift, signal intensity, and spin-spin coupling patterns are fundamental parameters derived from NMR spectra that inform on the electronic structure and connectivity of atoms within the molecule. emerypharma.com

For this compound (C₂H₂Cl₃NS), the ¹H NMR spectrum is expected to be relatively simple due to the molecular structure. The trichloromethyl (CCl₃) group contains no protons, and the primary thioamide group (-CSNH₂) contains two protons. These N-H protons are chemically equivalent but may exhibit complex signal shapes due to quadrupolar coupling with the ¹⁴N nucleus and potential hydrogen exchange with the solvent or trace water. The ¹³C NMR spectrum is anticipated to show two distinct signals corresponding to the C=S carbon and the -CCl₃ carbon. The chemical shift of the thiocarbonyl carbon is characteristically found significantly downfield, typically in the range of 200–210 ppm for thioamides. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles of NMR spectroscopy for thioamides.

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | -NH₂ | 7.5 - 9.5 | Broad singlet | Chemical shift and line width are highly dependent on solvent, concentration, and temperature. |

| ¹³C | -C Cl₃ | 90 - 105 | Singlet | The electronegative chlorine atoms cause a significant downfield shift. |

| ¹³C | -C SNH₂ | 195 - 210 | Singlet | Typical range for a thiocarbonyl carbon in a primary thioamide. nih.gov |

Multi-Dimensional NMR (2D NMR) for Elucidating Complex Structures and Reaction Intermediates

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is essential for assembling complex molecular structures and identifying transient intermediates in a reaction. libretexts.orgucalgary.ca Techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are fundamental in this regard. emerypharma.com

For this compound, a ¹H-¹H COSY experiment would not be particularly informative for the isolated molecule, as there are no protons that are spin-coupled to each other. However, during a reaction, COSY could reveal the formation of new products with adjacent protons.

Table 2: Predicted 2D NMR Correlations for this compound This table is illustrative, showing expected correlations in key 2D NMR experiments.

| Experiment | Correlated Nuclei | Expected Cross-Peak | Information Yielded |

| HSQC | ¹H, ¹³C (¹JCH) | (δH of NH₂, δC of C=S) | Confirms the direct attachment of the amino protons to the thiocarbonyl carbon. |

| HMBC | ¹H, ¹³C (2,3JCH) | (δH of NH₂, δC of CCl₃) | Confirms the connectivity between the two carbon atoms in the molecule via the C-C bond. |

Solid-State NMR for Polymorphic and Crystalline Research

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs can exhibit distinct SSNMR spectra due to variations in their local molecular environments and intermolecular packing. nih.govoaepublish.com

In the context of this compound, SSNMR could be used to:

Identify and Quantify Polymorphs: If the compound crystallizes in different forms, SSNMR can distinguish them. The chemical shifts of the carbon atoms (¹³C) and nitrogen atoms (¹⁵N) would likely differ between polymorphs. nih.gov

Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide insights into hydrogen bonding and other intermolecular interactions within the crystal lattice, which are key to understanding the stability of different crystalline forms.

Characterize Amorphous Content: SSNMR can differentiate between crystalline and amorphous (disordered) phases of the compound, which is critical for pharmaceutical and materials science applications. chemrxiv.org

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. nih.gov Thioamides are well-known to exhibit slow rotation around the C-N bond due to its significant double-bond character, leading to distinct magnetic environments for groups attached to the nitrogen. nih.gov

For the primary thioamide this compound, the two N-H protons are chemically equivalent. However, if the compound were N-substituted with two different groups (e.g., N-methyl, N-ethyl), DNMR would be a key tool. In such a derivative, at low temperatures, two separate signals would be observed for the two different substituents due to slow C-N bond rotation. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at higher temperatures. By analyzing the line shapes at different temperatures (lineshape analysis), it is possible to calculate the kinetic parameters for this rotational process, such as the free energy of activation (ΔG‡). nih.govutoronto.ca

Table 3: Illustrative Dynamic NMR Parameters for a Hypothetical N,N-Disubstituted Derivative of this compound

| Parameter | Hypothetical Value | Description |

| Coalescence Temperature (Tc) | 320 K (47 °C) | The temperature at which the two distinct signals merge into a single broad peak. |

| Rate Constant at Tc (kc) | ~150 s⁻¹ | The rate of C-N bond rotation at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | ~16 kcal/mol | The energy barrier for the rotational process, calculated from Tc and the chemical shift difference. |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining molecular weights, confirming elemental compositions, and elucidating chemical structures. waters.comnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million), allowing for the determination of its elemental formula. researchgate.netyoutube.com This is a critical step in identifying unknown compounds or confirming the synthesis of a target molecule like this compound. researchgate.net

By comparing the experimentally measured accurate mass to the theoretical mass calculated from the atomic weights of the most abundant isotopes, the elemental composition can be confidently assigned. This capability distinguishes between compounds that may have the same nominal mass but different elemental formulas.

Table 4: Theoretical Exact Mass Calculation for this compound (C₂H₂³⁵Cl₃¹⁴N³²S) Based on the most abundant isotopes: ¹H=1.00783, ¹²C=12.00000, ¹⁴N=14.00307, ¹⁶O=15.99491, ³⁵ Cl=34 .96885, ³²S=31.97207.

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₂H₃Cl₃NS⁺ | 191.90518 |

| [M+Na]⁺ | C₂H₂Cl₃NNaS⁺ | 213.88712 |

| [M-H]⁻ | C₂H₁Cl₃NS⁻ | 189.88963 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis in Research

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information and allows for the elucidation of fragmentation pathways, which can serve as a structural fingerprint for the molecule. dtic.milgre.ac.uk

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment it. The analysis of the resulting product ions allows for the reconstruction of the molecule's structure. Plausible fragmentation pathways would include the cleavage of the C-C bond, the C-S bond, or the C-N bond.

Table 5: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (Precursor m/z ≈ 191.9) This table presents a hypothetical fragmentation pathway to illustrate the data obtained from an MS/MS experiment.

| Product Ion m/z (Theoretical) | Proposed Formula | Neutral Loss | Proposed Fragment Structure |

| 156.93633 | C₂H₃Cl₂NS⁺ | HCl | Loss of hydrogen chloride |

| 116.93290 | CCl₃⁺ | CH₃NS | Cleavage of the C-C bond |

| 74.97228 | CH₂NS⁺ | CCl₃H | Cleavage of the C-C bond with hydrogen transfer |

| 59.99042 | CH₂S⁺ | CCl₃, NH | Loss of the trichloromethyl radical and imine |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis in Synthetic Research

In the context of synthetic research involving this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) serve as indispensable tools for the analysis of complex reaction mixtures. These hyphenated techniques are crucial for identifying reactants, intermediates, byproducts, and the final product, thereby enabling the optimization of reaction conditions and purification protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC-MS analysis would involve separating it from other components of a synthetic mixture based on its boiling point and polarity on a chromatographic column. Following separation, the compound is ionized, typically via electron impact (EI), and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. While specific fragmentation data for this compound is not widely published, thioamides generally exhibit characteristic fragmentation pathways, including cleavage of the C-N bond and rearrangements involving the thiocarbonyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, especially for compounds that are thermally labile or have low volatility. LC separates components in the liquid phase, making it a gentler technique. waters.com Solvents are selected based on the analyte's solubility and compatibility with the ionization source, which is often electrospray ionization (ESI) for polar molecules like thioamides. waters.com ESI allows for the analysis of the intact molecule, typically as a protonated species [M+H]+, providing accurate molecular weight information. waters.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding structural data analogous to that from GC-MS. uab.edu This is particularly useful for distinguishing isomers and elucidating the structure of unknown byproducts in the synthesis of this compound. nih.govnih.gov

Table 1: Application of Chromatographic-Mass Spectrometric Techniques in this compound Research

| Technique | Principle of Separation | Ionization Method | Information Obtained | Application in Synthetic Research |

|---|---|---|---|---|

| GC-MS | Volatility and polarity in the gas phase | Electron Impact (EI) | Molecular fingerprint (fragmentation pattern), retention time | Purity assessment, identification of volatile byproducts and starting materials. usda.govthermofisher.com |

| LC-MS | Polarity and affinity in the liquid phase | Electrospray Ionization (ESI) | Accurate molecular weight ([M+H]+), structural data via MS/MS | Analysis of non-volatile intermediates, confirmation of product identity, quantification. uab.eduverdeanalitica.com.br |

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound like this compound.

While a specific crystal structure for this compound is not available in open literature, the analysis would be expected to reveal key structural features characteristic of primary thioamides. The thioamide functional group, -C(=S)NH₂, is known to be planar due to the partial double bond character of the C-N bond. wikipedia.org This planarity influences the molecule's packing in the crystal lattice and its hydrogen bonding capabilities. SC-XRD would precisely measure the C=S and C-N bond distances, which are typically around 1.68 Å and 1.31 Å, respectively, in simple thioamides like thioacetamide. wikipedia.org Furthermore, the analysis would elucidate the conformation of the trichloromethyl group relative to the thioamide plane and detail the intermolecular hydrogen bonding network formed between the N-H protons and the sulfur atom of neighboring molecules. acs.orgchemrxiv.org

Table 2: Expected Structural Parameters for this compound from SC-XRD (based on related compounds)

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| C-N Bond Length | ~1.31 Å wikipedia.org | Indicates partial double bond character, leading to a planar thioamide group. wikipedia.org |

| C=S Bond Length | ~1.68 Å wikipedia.org | Characteristic of a thiocarbonyl double bond. |

| Thioamide Group Geometry | Planar | Restricts rotation and influences molecular packing. |

| Intermolecular Interactions | N-H···S hydrogen bonds | Key interaction governing the crystal packing and solid-state properties. acs.org |

| Conformation | Orientation of CCl₃ group | Defines the overall three-dimensional shape of the molecule. |

Powder X-ray diffraction (PXRD) is a rapid analytical technique used for the phase identification of crystalline materials. carleton.edu Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing a large number of randomly oriented microcrystals. carleton.eduwikipedia.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase.

In the research context of this compound, PXRD is primarily used for:

Phase Identification: The experimental PXRD pattern of a synthesized batch can be compared to a reference pattern to confirm its identity. The reference can be obtained from a crystallographic database or calculated from a known single-crystal structure. rsc.orgresearchgate.net

Purity Assessment: The presence of crystalline impurities or unreacted starting materials can be detected as additional peaks in the diffractogram. carleton.edu

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool for identifying and characterizing these different solid-state forms, which can have different physical properties.

The analysis of a research sample of this compound by PXRD would involve recording its diffraction pattern and comparing it against known standards or patterns from different crystallization experiments to ensure the desired crystalline phase has been obtained. acs.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and obtaining structural information about this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups. The Attenuated Total Reflectance (ATR) sampling method is particularly advantageous as it requires minimal to no sample preparation, allowing for the direct analysis of solid or liquid samples. usm.mymt.com

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The primary thioamide group gives rise to several distinct vibrations. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=S stretching vibration, a key marker for the thioamide group, is expected in the 850-600 cm⁻¹ region, though it is often coupled with other vibrations. The trichloromethyl group (CCl₃) will exhibit strong C-Cl stretching bands, typically found in the 830-700 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Amine) | Symmetric & Asymmetric Stretching | 3400 - 3100 |

| -NH₂ (Amine) | Scissoring (Bending) | 1650 - 1580 |

| -C(S)NH₂ (Thioamide) | C=S Stretch (coupled) | 850 - 600 |

| -C(S)NH₂ (Thioamide) | C-N Stretch (coupled) | 1550 - 1450 |

| -CCl₃ (Trichloromethyl) | Asymmetric & Symmetric Stretching | 830 - 700 |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. However, it is governed by different selection rules, making it complementary. nih.gov Vibrations that are strong in Raman spectra are often weak in IR, and vice versa. The symmetric C=S and C-Cl stretching vibrations in this compound, for instance, are expected to produce strong signals in the Raman spectrum.

A significant application of Raman spectroscopy in synthetic research is for real-time, in-situ reaction monitoring. spectroscopyonline.com Because Raman scattering is generally weak for common solvents like water, it can be used to monitor reactions in solution with minimal interference. researchgate.net For the synthesis of this compound, a Raman probe could be immersed in the reaction vessel to track the concentration of reactants and products over time. For example, one could monitor the disappearance of a reactant's characteristic peak or the appearance and growth of the thioamide C=S band to determine reaction kinetics and endpoint. spectroscopyonline.com This provides valuable data for process optimization and control without the need for sampling and offline analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For a compound like this compound, UV-Vis spectroscopy provides valuable insights into its electronic structure, charge transfer characteristics, and the kinetics of reactions involving transient intermediates. The thioamide functional group (-C(S)NH2) is the primary chromophore responsible for its absorption in the UV-Vis region. The presence of the electron-withdrawing trichloromethyl group (-CCl3) is expected to significantly influence the electronic properties of the thioamide moiety.

UV-Vis Studies for Electronic Structure and Charge Transfer Characteristics

The electronic absorption spectrum of a simple, unconjugated thioamide like thioacetamide typically displays two characteristic absorption bands in the UV region. These bands are attributed to the n→π* and π→π* electronic transitions within the thiocarbonyl group (C=S).

The n→π transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π orbital of the C=S bond. This is a relatively low-energy, and thus longer-wavelength, transition that is formally forbidden by symmetry rules, resulting in a weak absorption band. For thioacetamide in a non-polar solvent, this transition is typically observed in the region of 315-330 nm. The presence of the highly electronegative trichloromethyl group in this compound is anticipated to cause a hypsochromic (blue) shift of this band. The inductive effect of the -CCl3 group stabilizes the non-bonding electrons on the sulfur atom, increasing the energy required for the n→π* transition.

The π→π transition corresponds to the promotion of an electron from a bonding π orbital to an anti-bonding π orbital of the C=S double bond. This is an allowed transition and therefore gives rise to a much more intense absorption band at a shorter wavelength, typically around 260-270 nm for simple thioamides in non-polar solvents. The trichloromethyl group in this compound is expected to induce a slight bathochromic (red) shift or have a minimal effect on the position of this band, as its primary influence is on the non-bonding electrons rather than the π-system of the thiocarbonyl group.

Charge transfer characteristics in thioamides can be studied by examining the solvatochromic effects on their UV-Vis spectra. Solvatochromism refers to the shift in the position of absorption bands with a change in the polarity of the solvent. The n→π* transition of thioamides generally exhibits a significant hypsochromic shift in polar, protic solvents. This is because the non-bonding electrons of the sulfur atom can engage in hydrogen bonding with the solvent molecules, which lowers their energy and increases the energy gap for the transition. In contrast, the π→π* transition often shows a smaller bathochromic shift in polar solvents, as the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

For this compound, the intramolecular charge transfer character is influenced by the strong electron-withdrawing nature of the trichloromethyl group. This group enhances the electrophilicity of the thiocarbonyl carbon, which can affect the charge distribution in both the ground and excited states, thereby influencing the molecule's interaction with polar solvents.

| Electronic Transition | Typical λmax (Thioacetamide) | Expected λmax (this compound) | Solvent Effects |

| n→π | ~320 nm | ~300-310 nm | Hypsochromic (blue) shift in polar solvents |

| π→π | ~265 nm | ~265-275 nm | Bathochromic (red) shift in polar solvents |

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Expected λmax (n→π) (nm) | Expected λmax (π→π) (nm) |

| Hexane | 1.88 | ~310 | ~270 |

| Diethyl Ether | 4.34 | ~308 | ~272 |

| Dichloromethane | 8.93 | ~305 | ~273 |

| Ethanol | 24.55 | ~302 | ~275 |

| Water | 80.1 | ~298 | ~278 |

Time-Resolved UV-Vis Spectroscopy for Intermediate Detection

Time-resolved UV-Vis spectroscopy is an indispensable tool for studying the dynamics of short-lived intermediates that are generated during chemical reactions, particularly photochemical processes. Thioamides are known to exhibit interesting photochemistry, and upon absorption of UV light, they can undergo various reactions, including isomerization and fragmentation, often proceeding through excited singlet and triplet states.

In the context of this compound, excitation via its π→π* absorption band could lead to the formation of transient species. Time-resolved transient absorption spectroscopy allows for the detection and characterization of these intermediates by monitoring changes in absorbance at different wavelengths as a function of time after an initial photoexcitation pulse.

A typical experimental setup involves a "pump" laser pulse to excite the sample and a "probe" light pulse to measure the absorption of the transient species. By varying the time delay between the pump and probe pulses, the formation and decay of intermediates can be followed on timescales ranging from femtoseconds to milliseconds.

For this compound, potential photochemical pathways that could be investigated using this technique include:

Intersystem Crossing: Following initial excitation to a singlet excited state (S1), the molecule can undergo intersystem crossing to a triplet state (T1). Transient absorption spectroscopy can detect the characteristic absorption of the triplet state, which often has a longer lifetime than the singlet state.

Photodissociation: The energy from the absorbed photon could be sufficient to induce cleavage of the C-S or C-C bond, leading to the formation of radical intermediates. For example, homolytic cleavage of the C-CCl3 bond could generate a trichloromethyl radical (•CCl3) and an ethanethioamide radical. These radical species would have their own distinct absorption spectra that could be detected.

Isomerization: Photoinduced cis-trans isomerization around the C-N bond is a known process for thioamides. While this compound does not have substituents that would lead to distinct cis and trans isomers in the traditional sense, changes in the geometry of the excited state could be probed.

The kinetic data obtained from time-resolved UV-Vis spectroscopy can be used to determine the rate constants for the formation and decay of these intermediates, providing a detailed mechanistic understanding of the photochemical reactions of this compound.

Interactive Data Table: Hypothetical Transient Species in the Photolysis of this compound and their Expected UV-Vis Signatures

| Transient Species | Formation Pathway | Expected λmax (nm) | Characteristic Decay Kinetics |

| Triplet State (T1) | Intersystem Crossing (S1 → T1) | ~350-450 | Microsecond to millisecond timescale |

| Trichloromethyl Radical (•CCl3) | C-C Bond Cleavage | < 300 | Nanosecond to microsecond timescale |

| Ethanethioamide Radical | C-C Bond Cleavage | ~300-400 | Nanosecond to microsecond timescale |

Derivatization and Analogues of 2,2,2 Trichloroethanethioamide

Synthesis of Substituted 2,2,2-Trichloroethanethioamide Derivatives

The synthesis of derivatives of this compound involves targeted modifications at the nitrogen atom, the thiocarbonyl group, and the trichloromethyl group. These alterations allow for a systematic investigation of how different structural features influence the compound's chemical behavior.

The introduction of substituents on the nitrogen atom of the thioamide functional group is a common strategy to modulate its electronic and steric properties. The synthesis of N-substituted this compound derivatives can be achieved through various synthetic routes. One common method involves the reaction of 2,2,2-trichloroacetyl chloride with a primary or secondary amine to form the corresponding N-substituted 2,2,2-trichloroacetamide (B3429180), followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide.

The reactivity of these N-substituted thioamides is significantly influenced by the nature of the substituent. For instance, electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. The steric bulk of the N-substituent also plays a crucial role, potentially hindering the approach of reactants. rsc.org

A study on the synthesis of N-substituted imidazole derivatives involved reacting an imidazole ester with various amines to produce the desired N-substituted acetamides, which could then be thionated. nih.gov Similarly, N-substituted maleimide derivatives have been synthesized by reacting maleic anhydride with substituted anilines or aliphatic amines. ucl.ac.be These synthetic strategies can be adapted for the preparation of a diverse library of N-substituted 2,2,2-trichloroethanethioamides.

| Substituent | Electronic Effect | Expected Impact on Thiocarbonyl Reactivity |

| Alkyl groups | Electron-donating | Decrease |

| Aryl groups | Can be electron-donating or -withdrawing depending on substitution | Modulated reactivity |

| Acyl groups | Electron-withdrawing | Increase |

Modification of the thiocarbonyl group itself opens up another avenue for creating analogues of this compound. A key example is the synthesis of thiocarbamates, which are structural isomers of thioamides. wikipedia.org Thiocarbamates can exist as O-thiocarbamates or S-thiocarbamates. wikipedia.org

Several synthetic methods are available for the preparation of thiocarbamates. The Riemschneider thiocarbamate synthesis, for example, involves the reaction of thiocyanates with alcohols or water under acidic conditions. wikipedia.org Another approach is the Newman-Kwart rearrangement, where O-aryl thiocarbamates isomerize to S-aryl thiocarbamates at high temperatures. organic-chemistry.org Additionally, thiocarbamates can be synthesized by the reaction of amines with carbonyl sulfide (B99878) or through the thioacylation of nucleophiles using reagents like N,N'-di-Boc-substituted thiourea (B124793). wikipedia.orgorganic-chemistry.org These methods could potentially be applied to precursors derived from 2,2,2-trichloroacetic acid to generate novel thiocarbamate analogues.

A review of synthetic methods for thiocarbamates highlights techniques such as the hydrolysis or alcoholysis of thiocyanates and the carbonylation of nitro compounds or amines. researchgate.net The choice of synthetic route depends on the desired substitution pattern and the stability of the starting materials.

Systematic variation of the halogenated alkyl group provides a powerful tool for comparative studies of thioamide properties. Replacing the trichloromethyl group of this compound with other halogenated alkyl moieties allows for the investigation of how the nature and number of halogen atoms affect reactivity and physical properties.

The synthesis of alkyl halides, which can serve as precursors to the corresponding thioamides, can be achieved through various methods. A deformylative halogenation of aldehydes offers a route to alkyl halides under mild conditions. nih.govorganic-chemistry.orgnih.gov This method is notable for its excellent site selectivity and tolerance of a wide range of functional groups. nih.govorganic-chemistry.orgnih.gov Another approach involves the deacylative halogenation of methyl ketones. organic-chemistry.org

Once the desired halogenated alkyl halide is obtained, it can be converted to the corresponding nitrile, which can then be treated with hydrogen sulfide to yield the primary thioamide. Alternatively, the halogenated carboxylic acid or its derivative can be amidated and subsequently thionated. These comparative studies are crucial for understanding the structure-activity relationships within this class of compounds. nih.gov

| Halogenated Alkyl Group | Potential Synthetic Precursor | Key Synthetic Transformation |

| -CF3 | Trifluoroacetic acid | Amidation followed by thionation |

| -CBr3 | Bromoform | Conversion to tribromoacetic acid, then amidation and thionation |

| -CH2Cl | Chloroacetic acid | Amidation followed by thionation |

| -CHCl2 | Dichloroacetic acid | Amidation followed by thionation |

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Studies

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity and physical properties is fundamental for their rational design and application.

The electronic nature of substituents has a profound impact on the reactivity of the thioamide group. nih.gov Thioamides possess several key physicochemical properties that are influenced by substituents, including the acidity of the N-H protons, hydrogen bonding capabilities, and the electronic character of the thiocarbonyl group. nih.gov

The thioamide N-H group is significantly more acidic than its amide counterpart. nih.gov Substituents on the nitrogen or the carbon of the thiocarbonyl can further modulate this acidity. Electron-withdrawing substituents will generally increase the acidity, while electron-donating groups will decrease it.

The thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to the carbonyl oxygen in amides. nih.gov However, the N-H group in a thioamide is a better hydrogen bond donor. nih.gov These properties can be fine-tuned by the electronic effects of substituents, which in turn can influence intermolecular interactions and bulk properties.

Computational studies, such as those employing Hammett constants, can provide quantitative insights into the electronic influence of substituents on reaction activation energies. acs.orgnih.gov Such studies have shown a correlation between the electron-withdrawing or -donating ability of substituents on aryl halides and the barrier heights for C-N bond formation, a principle that can be extended to understand the reactivity of substituted thioamides. nih.gov

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in determining the reactivity and conformational preferences of derivatized this compound systems. The introduction of bulky substituents can shield the reactive centers of the molecule, thereby decreasing reaction rates. rsc.org

The size of the sulfur atom in the thiocarbonyl group, being larger than oxygen, already imposes certain conformational restrictions. nih.govchemrxiv.org This can lead to a more defined conformational space in thioamide-containing molecules compared to their amide analogues. nih.govchemrxiv.org The introduction of additional bulky groups can further restrict conformational freedom. nih.gov

Article Unproducible Due to Lack of Scientific Data on this compound

Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the chemical compound this compound. Specifically, no information could be found pertaining to its derivatization, its use in the synthesis of thiazole (B1198619) and thiadiazine derivatives, or any computational studies regarding its Structure-Reactivity Relationships (SRR) or Structure-Property Relationships (SPR).

The initial research plan aimed to gather data on the following topics as per the user's request:

Computational Approaches to Predict SRR/SPR

Preparation of Heterocyclic Compounds Incorporating this compound Moieties

Research on Thiazole and Thiadiazine Derivatives

Synthesis of Sulfur-Containing Heterocycles from this compound

Multiple search strategies were employed, including querying various academic and chemical research databases for the specific compound and its potential reactions. Searches were also broadened to include analogous halogenated thioamides and general methodologies for the synthesis of the target heterocyclic systems. However, these searches did not yield any specific examples or data involving this compound as a starting material or as a subject of computational analysis.

The absence of any discernible research in these areas makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative information, which would not meet the standards of a professional and authoritative scientific document.

Therefore, this article cannot be produced at this time. Should relevant research on this compound become available in the future, the feasibility of generating this article can be revisited.

Advanced Research Applications of 2,2,2 Trichloroethanethioamide and Its Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The electrophilic nature of the carbon atom in the trichloromethyl group, coupled with the nucleophilic and reactive sulfur and nitrogen atoms of the thioamide moiety, makes 2,2,2-Trichloroethanethioamide a versatile precursor in the construction of intricate molecular architectures.

Precursor for Nitrogen and Sulfur-Containing Heterocycles

This compound serves as a key starting material for the synthesis of a variety of nitrogen and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. The thioamide functionality is a classic precursor for the formation of thiazole (B1198619) rings through the Hantzsch thiazole synthesis. wikipedia.orgnih.gov In this reaction, this compound can react with α-haloketones to yield 2-(trichloromethyl)thiazole derivatives. The high reactivity of the trichloromethyl group can be further exploited for subsequent transformations.

Similarly, this compound is a potential precursor for the synthesis of thiadiazoles. sbq.org.brtaylorandfrancis.com For instance, condensation reactions with appropriately substituted hydrazines or other dinucleophiles can lead to the formation of 1,3,4-thiadiazole (B1197879) rings bearing a trichloromethyl substituent. The specific reaction conditions and the nature of the co-reactant dictate the final heterocyclic system formed.

A derivative of this compound, N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamide, has been shown to be a valuable precursor for 4H-1,3,5-oxadiazine derivatives, which are six-membered heterocycles containing both nitrogen and sulfur. This highlights the synthetic versatility embedded within the trichloroethanethioamide framework.

Role in Cross-Coupling Reactions and C-S/C-N Bond Formations

While direct cross-coupling reactions with this compound itself are not extensively documented, the thioamide functional group is known to participate in various transition-metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. organic-chemistry.orgajgreenchem.com Thioamides can be activated and coupled with a range of partners, including aryl halides and boronic acids, to form new C-S and C-N bonds, which are fundamental linkages in many organic molecules. nih.gov

The presence of the electron-withdrawing trichloromethyl group in this compound is expected to influence the reactivity of the thioamide in such coupling reactions. Palladium- and copper-based catalytic systems are commonly employed for these transformations. nih.govemory.edusigmaaldrich.comresearchgate.netmdpi.com The development of specific protocols for the cross-coupling of this compound would open up new avenues for the synthesis of highly functionalized molecules.

Applications in Multicomponent Reactions (MCRs) Research

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. researchgate.netnih.govresearchgate.netdntb.gov.ua Thioamides are known to participate in various MCRs, such as the Ugi and Passerini reactions, leading to the rapid assembly of diverse molecular scaffolds. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgnih.govnih.govnih.govorganic-chemistry.orgorgsyn.org

While specific examples involving this compound in prominent MCRs like the Biginelli reaction are not widely reported, its structural features suggest potential for its inclusion. taylorandfrancis.comajgreenchem.comwikipedia.orgmdpi.com The thioamide moiety can act as the thio-component in Biginelli-type condensations, and the trichloromethyl group would be incorporated into the final dihydropyrimidinethione product, offering a route to novel, highly functionalized heterocyclic compounds. Further research in this area could unlock new synthetic pathways.

Research into Catalysis and Ligand Design

The sulfur and nitrogen atoms of the thioamide group in this compound possess lone pairs of electrons, making them potential coordinating sites for metal ions. This property has led to investigations into its role as a ligand in catalysis and as a scaffold for the design of chiral auxiliaries.

Investigation of this compound as a Ligand in Homogeneous Catalysis

Thioamides, in general, have been explored as ligands in homogeneous catalysis. rsc.orgresearchgate.net The sulfur atom, being a soft donor, can coordinate to soft metal centers, influencing the catalytic activity and selectivity of the metal complex. The electronic properties of the thioamide ligand can be tuned by the substituents on the carbon and nitrogen atoms.

In the case of this compound, the strongly electron-withdrawing trichloromethyl group would significantly impact the electronic properties of the thioamide, potentially modulating the coordinating ability of the sulfur and nitrogen atoms and, consequently, the catalytic behavior of the resulting metal complex. Research in this area is focused on synthesizing and characterizing transition metal complexes of this compound and evaluating their performance in various catalytic transformations. wikipedia.orgnih.govmdpi.com

Design of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov While there are no widespread reports of this compound itself being used as a chiral auxiliary, the thioamide functionality has been incorporated into chiral ligands for asymmetric catalysis. researchgate.netnih.govnih.gov

Exploration in Organocatalysis

The exploration of this compound and its derivatives in the field of organocatalysis is an emerging area of research, building upon the established catalytic activities of the broader thioamide and thiourea (B124793) families. While specific studies focusing exclusively on this compound as an organocatalyst are not yet prevalent in the literature, its potential can be inferred from the known reactivity of the thioamide functional group and the significant electronic influence of the trichloromethyl substituent.